Product packaging for Methyl 2-cyano-3-(2-fluorophenyl)acrylate(Cat. No.:CAS No. 198554-07-3)

Methyl 2-cyano-3-(2-fluorophenyl)acrylate

Cat. No.: B3049224
CAS No.: 198554-07-3
M. Wt: 205.18 g/mol
InChI Key: HCWKJLDXLZPUNT-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(2-fluorophenyl)acrylate is a chemical compound from the cyanoacrylate class, specifically an α-cyanocinnamate ester, offered for research and development purposes. This compound features a core acrylate structure that is cyano-substituted at the 2-position and incorporates a 2-fluorophenyl group at the 3-position. The specific positioning of the fluorine atom on the phenyl ring may influence the compound's electronic properties and intermolecular interactions, making it a subject of interest in various research fields . Researchers can utilize this compound as a key synthetic intermediate or a building block for the development of more complex molecules in medicinal and organic chemistry . Compounds within this family are of significant interest in toxicological studies. For instance, related methyl 2-cyano-3-phenylacrylates have been investigated for their bacterial mutagenicity, providing valuable data for safety assessments . Furthermore, studies on the metabolism of similar methyl α-cyanocinnamates in rats have shown that they can be converted to cyanide and subsequently to thiocyanate, which is excreted in urine, highlighting their relevance in metabolic and pharmacokinetic research . The degradation profile of related cyanoacrylate polymers is also a critical area of study, as some can degrade to release products like formaldehyde, which impacts their biocompatibility and potential applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8FNO2 B3049224 Methyl 2-cyano-3-(2-fluorophenyl)acrylate CAS No. 198554-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-3-(2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWKJLDXLZPUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405147
Record name methyl 2-cyano-3-(2-fluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198554-07-3
Record name methyl 2-cyano-3-(2-fluorophenyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Methyl 2 Cyano 3 2 Fluorophenyl Acrylate

Knoevenagel Condensation Approaches

The Knoevenagel condensation is versatile and can be conducted under various catalytic conditions, each offering distinct advantages in terms of reaction rate, yield, and environmental impact. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene (B1212753) compound to form a carbanion (enolate ion) without inducing self-condensation of the aldehyde. wikipedia.org

The choice of catalyst and reaction conditions is critical in optimizing the synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate. Various systems have been developed to enhance efficiency and yield.

Organic bases are the most traditional and frequently used catalysts for the Knoevenagel condensation. caribjscitech.com Amines like Triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective promoters of the reaction between aromatic aldehydes and active methylene compounds. caribjscitech.comresearchgate.net

Triethylamine (TEA): As a moderately strong base, TEA can effectively catalyze the condensation. Research on similar reactions shows that TEA can facilitate the reaction in various organic solvents. researchgate.net In a study on the synthesis of cyanoacrylates, TEA was used as a catalyst in methylene dichloride (MDC), yielding 60% of the product after 12 hours. researchgate.net Microwave-assisted syntheses using TEA in ethanol (B145695) have also proven effective for producing (E)-methyl-2-cyano-3-arylacrylates, with yields ranging from 70-90%. unifap.br

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic amine base that has been shown to be a highly efficient catalyst for Knoevenagel condensations, often under solvent-free conditions. DBU-based ionic liquids have also been developed as recyclable catalysts that work efficiently in aqueous media at room temperature, affording excellent yields. researchgate.net The use of DBU can significantly accelerate the reaction, providing high yields of the desired cyanoacrylate. researchgate.net

Table 1: Comparison of Amine Catalysts in Knoevenagel Condensation Data extrapolated from syntheses of analogous cyanoacrylates.

CatalystSolventReaction TimeYield
TriethylamineMethylene Dichloride12h60% researchgate.net
TriethylamineEthanol (Microwave)35 min70-90% unifap.br
DBUSolvent-freeNot specifiedHigh
[DBU][Ac] (Ionic Liquid)Water2h95% researchgate.net

Inorganic salts, particularly ammonium (B1175870) salts, serve as mild, inexpensive, and environmentally benign catalysts for the Knoevenagel condensation. asianpubs.org Ammonium chloride (NH₄Cl) has been successfully used to catalyze the reaction between a wide range of aromatic aldehydes and active methylene compounds. niscpr.res.in This method is often carried out in greener solvents like polyethylene (B3416737) glycol (PEG-400) and is noted for producing clean reactions free from Michael addition side products. niscpr.res.in The use of ammonium chloride offers a simple, non-toxic, and economically viable route for synthesis. asianpubs.orgniscpr.res.in

Table 2: Ammonium Chloride Catalysis for Knoevenagel Condensation Based on general findings for aromatic aldehydes.

CatalystSolventTemperatureYield
Ammonium Chloride (10 mol%)PEG-400Room Temp.High (up to 98%) niscpr.res.in
Ammonium ChlorideEthanolModerateGood to Excellent asianpubs.org

While less common for the standard Knoevenagel condensation itself, transition metal catalysts, particularly palladium complexes, are pivotal in alternative synthetic routes to α,β-unsaturated compounds. acs.orgorganic-chemistry.org Palladium(II)-catalyzed reactions can be used for C-C bond formation to create the unsaturated carbonyl structure. acs.orgnih.gov For instance, methods like the dehydrosilylation of silyl (B83357) enol ethers or cascade carbonylation reactions catalyzed by palladium can yield α,β-unsaturated esters. acs.orgnih.gov These methods offer alternative pathways that might be advantageous for specific substrates or for achieving high stereoselectivity, though they represent a more complex synthetic strategy compared to the direct condensation. organic-chemistry.org

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly protocols for the Knoevenagel condensation. bepls.com These approaches aim to reduce or eliminate the use of hazardous organic solvents and decrease energy consumption. researchgate.net

Aqueous Media: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and inexpensive nature. ijcps.org Knoevenagel condensations have been shown to proceed smoothly in water, sometimes even without a catalyst, by simply stirring the reactants at room temperature. researchgate.netrsc.org The use of water as a medium can lead to excellent product yields and simplifies the work-up procedure, as the product often precipitates and can be isolated by simple filtration. researchgate.net Catalytic systems, such as Ni(NO₃)₂·6H₂O, have been effectively used in water to achieve high yields in short reaction times. ijcps.org

Microwave Assistance: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. unifap.br In the context of the Knoevenagel condensation, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while often improving yields. unifap.brorganic-chemistry.org These reactions can be performed under solvent-free conditions or using green solvents like water or ethanol. unifap.br For example, the synthesis of (E)-methyl-2-cyano-3-arylacrylates has been achieved in 35 minutes with high yields using triethylamine as a catalyst in ethanol under microwave irradiation. unifap.br

Table 3: Green Chemistry Approaches for Knoevenagel Condensation General conditions for aromatic aldehydes.

ApproachCatalystSolventReaction TimeYield
Aqueous MediaNoneWater20 min - 18hHigh rsc.org
Aqueous MediaNi(NO₃)₂·6H₂O (5 mol%)Water10 min90% ijcps.org
MicrowaveTriethylamineEthanol35 min70-90% unifap.br
MicrowaveTriphenylphosphineSolvent-freeNot specifiedExcellent organic-chemistry.org

The synthesis of this compound fundamentally relies on two key precursors: 2-fluorobenzaldehyde (B47322) and an active methylene compound. bris.ac.uk

The aldehyde component, 2-fluorobenzaldehyde , provides the substituted phenyl group of the final molecule. The fluorine substituent is generally stable under the mild basic or acidic conditions of the Knoevenagel condensation.

The second precursor is an active methylene compound , which is characterized by a CH₂ group flanked by two electron-withdrawing groups (Z and Z'). wikipedia.org These electron-withdrawing groups increase the acidity of the methylene protons, facilitating their removal by a weak base to form a nucleophilic carbanion. wikipedia.org For the synthesis of the target molecule, the required active methylene compound is methyl cyanoacetate (B8463686) . Here, the electron-withdrawing groups are a cyano (-CN) group and a methoxycarbonyl (-COOCH₃) group.

Other active methylene compounds can also be used in Knoevenagel condensations to produce different classes of compounds, highlighting the versatility of the reaction. researchgate.net Examples include:

Ethyl cyanoacetate: Would yield the corresponding ethyl ester, Ethyl 2-cyano-3-(2-fluorophenyl)acrylate. researchgate.netscielo.org.mx

Malononitrile (B47326): Reacts with aldehydes to form benzylidenemalononitriles. researchgate.net

Cyanoacetic acid: Can be used, often leading to subsequent decarboxylation under certain conditions (the Doebner modification). wikipedia.org

Cyanoacetamide: Leads to the formation of 2-cyanoacrylamides. thieme-connect.de

The choice of methyl cyanoacetate is therefore specific and essential for the synthesis of the titular compound, this compound. unifap.brbris.ac.uk

Catalytic Systems and Reaction Conditions

Esterification and Transesterification Strategies

Beyond direct synthesis via the Knoevenagel condensation with methyl 2-cyanoacetate, alternative strategies can be employed to obtain the methyl ester. These methods typically involve forming the parent acrylic acid first, followed by esterification, or converting a different ester of the same acid into the methyl ester via transesterification.

Esterification: This approach involves a two-step process. First, 2-fluorobenzaldehyde is condensed with cyanoacetic acid (instead of its methyl ester) to produce 2-cyano-3-(2-fluorophenyl)acrylic acid. Subsequently, this carboxylic acid is esterified with methanol (B129727). Direct esterification can be achieved using an acid catalyst or by employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the reaction under milder conditions. asianpubs.org

Transesterification: This strategy is useful for converting an existing, readily available ester (e.g., ethyl or octyl 2-cyano-3-(2-fluorophenyl)acrylate) into the desired methyl ester. The process involves reacting the starting ester with an excess of methanol in the presence of an acid or base catalyst. The equilibrium is driven towards the methyl ester product by the large excess of methanol. Industrial processes for other cyanoacrylates have been developed that involve the formation of a polymer, which is then transesterified with an alcohol before being depolymerized to yield the final monomer. google.com

Table 2: Comparison of Esterification and Transesterification

Strategy Starting Materials Key Reagents Description
Esterification 2-cyano-3-(2-fluorophenyl)acrylic acid, Methanol Acid catalyst or DCC Direct conversion of the carboxylic acid to the methyl ester.

| Transesterification | Another alkyl 2-cyano-3-(2-fluorophenyl)acrylate, Methanol | Acid or Base Catalyst | Exchange of the alkyl group of a starting ester with a methyl group from methanol. google.com |

Stereoselective Synthesis and Control of (E/Z) Configuration

The carbon-carbon double bond in this compound can exist in two geometric forms: the (E)-isomer and the (Z)-isomer. The spatial arrangement of the substituents around this double bond can significantly influence the compound's physical properties and biological activity. mdpi.com Consequently, controlling the stereochemical outcome of the synthesis is a critical aspect of its chemistry.

The Knoevenagel condensation can produce either a single isomer or a mixture of (E) and (Z) isomers. nih.gov The ratio of these isomers is influenced by several factors, including the structure of the aldehyde, the choice of catalyst, and the reaction conditions. For many phenylacrylates synthesized via this method, the (E)-isomer is often the thermodynamically more stable product and is therefore formed preferentially. wikipedia.orgnih.gov In some cases, an initial mixture of isomers can equilibrate to favor the more stable form over time. wikipedia.org

Achieving high stereoselectivity often requires specific synthetic protocols. Research into related compounds has shown that the choice of catalyst is crucial for directing the stereochemical outcome. mdpi.com

Catalyst Influence : While simple amine catalysts like piperidine (B6355638) may yield mixtures, more sophisticated catalytic systems can enhance selectivity. For example, in the synthesis of similar compounds, heterogeneous catalysts like cerium(IV) oxide (CeO2) and biocatalysts such as porcine pancreas lipase (B570770) (PPL) have been used to achieve high selectivity for the (E)-isomer. mdpi.com

Reaction Conditions : Solvent polarity and temperature can also play a role in determining the E/Z ratio of the product.

While specific stereoselective methods for this compound are not extensively detailed in the literature, principles from analogous systems suggest that a careful selection of catalysts and optimization of reaction conditions are key to controlling the (E/Z) configuration. mdpi.com

Table 3: Factors Influencing (E/Z) Configuration

Factor Influence on Stereoselectivity Examples
Thermodynamics The more stable isomer is often the major product, especially if the reaction is allowed to reach equilibrium. wikipedia.org The (E)-isomer is typically more stable due to reduced steric hindrance.
Catalyst The catalyst can influence the transition state, favoring the formation of one isomer over the other. mdpi.com Piperidine (may give mixtures), CeO2 (selective for E), Biocatalysts (e.g., PPL). mdpi.com
Reactant Structure Steric and electronic properties of the aldehyde can impact the isomeric ratio. nih.gov Bulky substituents on the aldehyde may favor one configuration.

| Solvent/Temperature | Reaction conditions can affect reaction kinetics and equilibrium positions, thus altering the E/Z ratio. | N/A |

Advanced Spectroscopic and Structural Characterization of Methyl 2 Cyano 3 2 Fluorophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra would provide unambiguous evidence for the structure of Methyl 2-cyano-3-(2-fluorophenyl)acrylate.

The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The anticipated signals for this compound dissolved in a standard solvent like CDCl₃ would include:

A singlet for the methyl protons (-OCH₃): This signal, representing the three equivalent protons of the methyl ester group, would likely appear in the range of δ 3.8–4.0 ppm.

A singlet for the vinylic proton (=CH): The single proton on the carbon-carbon double bond is expected to produce a sharp singlet downfield, typically in the region of δ 8.2–8.5 ppm, due to the deshielding effects of the adjacent aromatic ring and electron-withdrawing cyano and ester groups. rsc.org

A complex multiplet for the aromatic protons: The four protons on the 2-fluorophenyl ring would produce a complex series of signals between δ 7.2 and 8.2 ppm. The substitution pattern and the coupling of the protons to the adjacent fluorine atom (²JHF, ³JHF, ⁴JHF) would result in a complicated splitting pattern, preventing a simple first-order analysis.

Table 1: Predicted ¹H NMR Chemical Shifts
Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃3.8 - 4.0Singlet3H
Aromatic-H7.2 - 8.2Multiplet4H
Vinylic-H8.2 - 8.5Singlet1H

A broadband proton-decoupled ¹³C NMR spectrum would show a signal for each unique carbon atom. For this compound, eleven distinct signals are expected:

Methyl Carbon (-OCH₃): Appears upfield around δ 53–56 ppm.

Olefinic Carbons (C=C): The quaternary carbon bonded to the cyano group is expected around δ 100–110 ppm, while the vinylic carbon attached to the phenyl ring would be significantly downfield, around δ 150–155 ppm. rsc.org

Nitrile Carbon (-C≡N): Typically found in the δ 114–117 ppm region. rsc.org

Aromatic Carbons: Six distinct signals are anticipated for the 2-fluorophenyl ring. The carbon directly bonded to the fluorine atom (C-F) would appear furthest downfield (δ ~160-165 ppm) and exhibit a large one-bond coupling constant (¹JCF). The other five aromatic carbons would appear in the typical δ 120–140 ppm range, with smaller C-F coupling constants also observable. libretexts.org

Carbonyl Carbon (-C=O): The ester carbonyl carbon signal is expected at the low-field end of the spectrum, typically between δ 162 and 165 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon GroupPredicted Chemical Shift (δ, ppm)
-OCH₃53 - 56
Olefinic (C-CN)100 - 110
-C≡N114 - 117
Aromatic120 - 140
Olefinic (C-Ar)150 - 155
Aromatic (C-F)160 - 165
-C=O162 - 165

To definitively assign the proton and carbon signals, especially within the complex aromatic region, 2D NMR experiments are invaluable. iupac.org

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, primarily helping to trace the connectivity between the adjacent protons on the 2-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously link the aromatic proton signals to their corresponding aromatic carbon signals and confirm the assignments of the methyl and vinylic protons to their respective carbons.

Vibrational Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several strong absorption bands.

Table 3: Predicted FTIR Absorption Bands
Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretch~2230
Carbonyl (C=O)Stretch~1725
Olefin (C=C)Stretch~1630
Aromatic (C=C)Stretch~1600, 1480, 1450
C-FStretch~1250
C-O (Ester)Stretch~1200-1300

The key diagnostic peaks include a sharp, strong absorption for the nitrile C≡N stretch around 2230 cm⁻¹, and a very strong band for the conjugated ester C=O stretch near 1725 cm⁻¹. nist.gov Absorptions for the C=C bonds of the vinyl group and the aromatic ring would appear in the 1450–1630 cm⁻¹ region. A strong band corresponding to the C-F bond stretch is also expected around 1250 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (molar mass: 217.19 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 217.

The fragmentation pattern would help to confirm the structure. Common fragmentation pathways for such esters include the loss of the methoxy (B1213986) radical (∙OCH₃) to give a fragment at m/z 186, or the loss of the carbomethoxy radical (∙COOCH₃) resulting in a fragment at m/z 158. Further fragmentation of the aromatic ring would also be observed.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound, providing a crucial verification of its empirical formula. For this compound, with the molecular formula C₁₁H₈FNO₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

The calculated values serve as a benchmark for experimental results, which would confirm the purity and elemental composition of a synthesized sample.

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01111132.12164.40
HydrogenH1.00888.0643.93
FluorineF18.998118.9989.26
NitrogenN14.007114.0076.83
OxygenO15.999231.99815.59
Total Molecular Weight205.19100.00

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) provides precise information on the internal lattice, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.escreative-biostructure.comcarleton.edu The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. creative-biostructure.com Although a specific crystallographic study for this compound has not been reported, the methodology is well-established for analogous compounds. nih.govmdpi.com

The typical procedure involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. uhu-ciqso.es The resulting data is then processed to solve and refine the crystal structure. Based on studies of similar phenyl acrylate (B77674) and cyanoacrylate derivatives, one can anticipate the key crystallographic parameters that would be determined. nih.govmdpi.com

Table 2. Expected Crystallographic Data Parameters for this compound, based on analogous structures.
ParameterDescriptionAnticipated Value/System
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic or Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c, Pca2₁
a, b, c (Å)The lengths of the unit cell axes.Typically 5-20 Å
α, β, γ (°)The angles between the unit cell axes.For monoclinic, α=γ=90°, β≠90°
Volume (ų)The volume of the unit cell.Typically 900-1800 ų
ZThe number of molecules per unit cell.2 or 4

The molecular conformation and precise geometrical parameters (bond lengths and angles) are direct outputs of a successful SC-XRD analysis. In related phenyl acrylate structures, the molecule often adopts a nearly planar conformation to maximize π-electron conjugation between the phenyl ring and the acrylate moiety. nih.govscielo.br The presence of the ortho-fluorine substituent may induce a slight twist (torsion angle) between the plane of the phenyl ring and the acrylate group due to steric hindrance.

Key geometrical parameters for similar structures have been reported, providing a basis for expected values in this compound. nih.govresearchgate.net

Table 3. Typical Geometrical Parameters for Cyanoacrylate Esters Derived from Crystallographic Data.
ParameterDescriptionTypical Value (Å or °)
Bond Lengths (Å)
C=C (olefinic)The central double bond of the acrylate group.1.36 - 1.39
C≡N (nitrile)The triple bond of the cyano group.1.15 - 1.16
C=O (carbonyl)The double bond of the ester's carbonyl group.1.20 - 1.22
C-F (aromatic)The bond between carbon and fluorine on the phenyl ring.~1.37
Bond Angles (°)
C=C-C (vinyl)Angle within the acrylate backbone.120 - 127
C-C≡N (nitrile)Angle defining the linearity of the cyano group.177 - 179
O=C-O (ester)Angle within the methyl ester group.122 - 125

The crystal packing is governed by a network of non-covalent intermolecular interactions. The functional groups in this compound—a fluorophenyl ring, a cyano group, and a methyl ester—allow for a variety of such interactions that dictate the supramolecular architecture.

Hydrogen Bonding: While lacking strong hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. acs.orgresearchgate.net The aromatic and methyl C-H groups can act as donors, while the carbonyl oxygen and nitrile nitrogen are effective acceptors. acs.org C-H···F interactions are also possible. researchgate.net

Halogen Bonding: The fluorine atom, attached to the electron-withdrawing phenyl ring, may possess a region of positive electrostatic potential (a σ-hole), allowing it to act as a halogen bond donor towards electron-rich atoms like the carbonyl oxygen or nitrile nitrogen of a neighboring molecule. researchgate.netnih.govchemistryviews.orgacs.org

π-π Stacking: The electron-deficient nature of the fluorophenyl ring, due to the electronegative fluorine, can promote favorable π-π stacking interactions with adjacent rings. nih.govacs.orgpolimi.it These interactions are crucial in organizing aromatic molecules in the solid state.

Table 4. Potential Intermolecular Interactions in Crystalline this compound.
Interaction TypeDonorAcceptorDescription
Weak Hydrogen BondC-H (aromatic, methyl)O=C (carbonyl)Stabilizes crystal packing through electrostatic attraction. acs.org
Weak Hydrogen BondC-H (aromatic, methyl)N≡C (nitrile)Contributes to the formation of supramolecular networks. researchgate.net
Halogen BondC-FO=C or N≡CA directional interaction where the fluorine atom interacts with a nucleophilic region. researchgate.netacs.org
π-π StackingFluorophenyl Ring (π-system)Fluorophenyl Ring (π-system)Face-to-face or offset stacking of aromatic rings, driven by electrostatic and dispersion forces. acs.org

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal crystal lattice. wikipedia.org These different forms, or polymorphs, arise from variations in molecular conformation or intermolecular interactions during crystallization, leading to different packing arrangements. researchgate.netunina.it Acrylic compounds and their derivatives are known to exhibit polymorphism. researchgate.netrsc.org

For this compound, the interplay of the various weak interactions described above (hydrogen bonding, halogen bonding, π-stacking) could lead to multiple, energetically similar crystal packing motifs. For instance, one polymorph might be dominated by π-π stacking, resulting in a layered structure, while another might feature a herringbone pattern stabilized primarily by C-H···O and C-H···N bonds. The specific crystallization conditions, such as solvent and temperature, would likely influence which polymorph is formed. The existence of polymorphism has been documented for closely related cyanoacrylates, suggesting it is a strong possibility for this compound as well. nih.gov

Computational and Theoretical Investigations of Methyl 2 Cyano 3 2 Fluorophenyl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic characteristics of molecules.

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For cyanoacrylate monomers, DFT calculations are commonly used to achieve this. The process seeks the minimum energy conformation on the potential energy surface. For Methyl 2-cyano-3-(2-fluorophenyl)acrylate, the planar geometry of the acrylate (B77674) backbone is expected to be a key feature, with the fluorophenyl group likely exhibiting some degree of rotation around the carbon-carbon single bond. The presence of the fluorine atom at the ortho position could introduce steric hindrance, influencing the preferred dihedral angle between the phenyl ring and the acrylate plane. Studies on similar push-pull systems, such as methyl-2-cyano-3-methoxyacrylate, have shown that multiple conformers can exist, with their relative energies being influenced by solvent effects. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For molecules with donor-π-acceptor frameworks, such as this compound, the HOMO is typically localized on the electron-donating part (the fluorophenyl ring), while the LUMO resides on the electron-accepting portion (the cyano and acrylate groups). The energy of these orbitals and their gap can be calculated using methods like DFT. For instance, in a study of acrylic acid, the HOMO-LUMO gap was determined to be 5.545 eV using DFT at the B3LYP/STO-3G level. researchgate.net For a series of D-π-A sensitizers containing a cyanoacrylic acid acceptor, LUMO levels were found to be in a suitable range for electron injection into TiO₂, indicating their potential in dye-sensitized solar cells. researchgate.net

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
Acrylic Acid--5.545DFT/B3LYP/STO-3G
Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate--4.22DFT/B3LYP/6-311+G(2d,p)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative insights into the chemical reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. mdpi.com

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

These parameters are calculated using the following equations, based on Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

For a series of fluorinated biphenyl (B1667301) compounds, these descriptors were calculated to understand their reactivity profiles. acs.org

DescriptorFormula
Ionization Potential (I)-EHOMO
Electron Affinity (A)-ELUMO
Electronegativity (χ)(I + A) / 2
Chemical Hardness (η)(I - A) / 2
Global Electrophilicity Index (ω)χ² / (2η)

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It is a valuable tool for understanding charge distribution, hybridization, and delocalization effects within a molecule.

In a molecule like this compound, NBO analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between a lone pair on the oxygen or fluorine atoms and an antibonding π* orbital of the C=C or C≡N bonds can be quantified by second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization. In a study of a fluorinated tetrahydropyridine (B1245486) derivative, NBO analysis was used to investigate donor-acceptor interconnections. iucr.orgnih.gov Similarly, for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a significant interaction energy of 954.54 kJ/mol was found between a chlorine lone pair and a π* orbital of a phenyl ring, indicating substantial stabilization. acadpubl.eu

Donor NBOAcceptor NBOE(2) (kJ/mol)Compound Example
n(LPCl)π*(C-C)954.542-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole

Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule, based on the distribution of the electron density calculated from the molecular orbitals. wikipedia.org These charges provide insights into the electrostatic potential of the molecule and can help in understanding intermolecular interactions.

The Mulliken charges are calculated by partitioning the overlap populations between pairs of atoms. uni-muenchen.de It is known that Mulliken charges can be sensitive to the choice of basis set. wikipedia.org In a study of a benzimidazolyl thiazole (B1198619) derivative, Mulliken population analysis was computed using DFT, revealing that all oxygen atoms had a negative charge, acting as donor atoms, while some hydrogen atoms carried a significant positive charge. For this compound, the electronegative fluorine, oxygen, and nitrogen atoms are expected to carry negative Mulliken charges, while the hydrogen and some carbon atoms will be positively charged.

AtomMulliken Charge (e)Compound Example
OxygenNegativeBenzimidazolyl thiazole derivative
HydrogenPositiveBenzimidazolyl thiazole derivative

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different properties onto the surface, such as the normalized contact distance (dnorm). Red spots on the dnorm surface indicate close intermolecular contacts, which are often associated with hydrogen bonds.

The analysis also generates 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts. For organic molecules, H···H, C···H/H···C, and O···H/H···O contacts are typically dominant. In a study of a fluorinated tetrahydropyridine, Hirshfeld surface analysis revealed that H···H (47.9%), C···H/H···C (30.7%), and F···H/H···F (12.4%) contacts were the most significant contributions to the crystal packing. iucr.org For this compound, similar interactions would be expected to govern its crystal packing, with the fluorine atom participating in F···H contacts.

Interaction TypeContribution (%)Compound Example
H···H47.9Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate
C···H/H···C30.7
F···H/H···F12.4

Spectroscopic Property Prediction from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For compounds like this compound, methods based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard for forecasting vibrational, nuclear magnetic resonance, and electronic spectra. While specific computational studies detailing these predictions for this compound are not readily found in a review of available literature, the established success of these models on closely related cyanoacrylate and chalcone (B49325) derivatives allows for a confident description of the methodology.

Research on analogous compounds consistently demonstrates that theoretical calculations can produce spectra in good agreement with experimental findings. The typical and highly effective approach involves using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p). This level of theory has proven reliable for optimizing molecular geometry and predicting spectroscopic parameters for a wide range of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. This method is effective in predicting the chemical shifts of protons and carbons in various chemical environments. Calculations are performed on the molecule's optimized geometry, and the resulting chemical shifts (δ) are reported in parts per million (ppm). For analogous compounds, the calculated values generally show a strong correlation with experimental data, aiding in the precise assignment of signals in complex spectra.

Table 1: Representative Data Structure for Predicted vs. Experimental ¹H NMR Chemical Shifts (Note: The values below are illustrative of the data format, as specific published computational data for this compound were not located.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Olefinic-HValueValue
Aromatic-H (Position 3)ValueValue
Aromatic-H (Position 4)ValueValue
Aromatic-H (Position 5)ValueValue
Aromatic-H (Position 6)ValueValue
Methyl-H (-OCH₃)ValueValue

Infrared (IR) Spectroscopy

Computational models can predict the vibrational frequencies of a molecule, which correspond to the absorption bands seen in an experimental IR spectrum. Following geometry optimization, a frequency calculation is performed using the same DFT method (e.g., B3LYP/6-311++G(d,p)). mdpi.com The output provides the wavenumbers (in cm⁻¹) for each vibrational mode, such as C=O stretching, C≡N stretching, C=C bending, and C-H vibrations. Theoretical characterization is invaluable for accurately assigning the signals observed in experimental IR spectra.

Table 2: Representative Data Structure for Predicted vs. Experimental IR Vibrational Frequencies (Note: The values below are illustrative of the data format, as specific published computational data for this compound were not located.)

Vibrational Mode AssignmentPredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C≡N StretchValueValue
C=O Stretch (Ester)ValueValue
C=C Stretch (Olefinic)ValueValue
C=C Stretch (Aromatic)ValueValue
C-F StretchValueValue
C-O StretchValueValue

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results are used to predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. These calculations help identify the specific molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition.

Table 3: Representative Data Structure for Predicted UV-Vis Absorption (Note: The values below are illustrative of the data format, as specific published computational data for this compound were not located.)

SolventPredicted λmax (nm)Experimental λmax (nm)Major Orbital Contribution
Ethanol (B145695)ValueValueHOMO → LUMO
AcetonitrileValueValueHOMO → LUMO
ChloroformValueValueHOMO → LUMO

The consistent success of these computational models for a wide array of similar molecules underscores their utility. For this compound, such theoretical investigations would be instrumental in confirming its structure and providing a deeper understanding of its electronic and vibrational properties.

Chemical Reactivity and Mechanistic Studies of Methyl 2 Cyano 3 2 Fluorophenyl Acrylate

Mechanistic Pathways of Knoevenagel Condensation

The synthesis of Methyl 2-cyano-3-(2-fluorophenyl)acrylate is commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, Methyl 2-cyanoacetate, with an aldehyde, 2-fluorobenzaldehyde (B47322). The mechanistic pathway, while subject to variations based on the specific catalyst and reaction conditions, generally follows a well-established sequence of steps.

A plausible mechanism, often catalyzed by a base such as an amine or an ionic liquid, begins with the deprotonation of the α-carbon of Methyl 2-cyanoacetate. jmcs.org.mx The catalyst abstracts a proton from the active methylene group, creating a resonance-stabilized carbanion (a nucleophile). jmcs.org.mxresearchgate.net In the subsequent step, this carbanion executes a nucleophilic attack on the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. This results in the formation of a tetrahedral intermediate, a C-C bond, and an alkoxide. jmcs.org.mx

The alkoxide intermediate is then protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy ester, often referred to as the Knoevenagel adduct. The final step is the elimination of a water molecule (dehydration) from this adduct. This elimination is usually facilitated by the base catalyst and leads to the formation of the C=C double bond, yielding the final product, this compound. jmcs.org.mx The electron-withdrawing nature of the cyano and methoxycarbonyl groups facilitates this dehydration step.

StepDescriptionIntermediate/Product
1 Deprotonation of Methyl 2-cyanoacetate by a base catalyst.Resonance-stabilized carbanion
2 Nucleophilic attack of the carbanion on the carbonyl carbon of 2-fluorobenzaldehyde.Tetrahedral alkoxide intermediate
3 Protonation of the alkoxide.β-hydroxy ester (Knoevenagel adduct)
4 Base-assisted elimination of water (dehydration).This compound

Nucleophilic and Electrophilic Reactivity Profiles

This compound possesses distinct sites for both nucleophilic and electrophilic attack, defining its reactivity profile. The molecule is characterized as a "push-pull" alkene, where the electron-donating character of the phenyl ring and the strong electron-withdrawing properties of the cyano (-CN) and methoxycarbonyl (-COOCH₃) groups create a highly polarized π-system. researchgate.net

Electrophilic Character: The primary electrophilic center is the β-carbon of the acrylate (B77674) double bond (the carbon atom attached to the 2-fluorophenyl group). The significant electron-withdrawing effect of the adjacent cyano and ester groups renders this position electron-deficient and highly susceptible to nucleophilic attack, primarily through a Michael (1,4-conjugate) addition mechanism. Nucleophiles such as amines, thiols, and carbanions can readily add to this position.

Nucleophilic Character: While the molecule is predominantly electrophilic at the double bond, the nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a nucleophilic center. nih.gov Its nucleophilicity is generally weak but can be significant in reactions with strong electrophiles, particularly hard electrophiles like haloboranes. nih.gov The oxygen atoms of the carbonyl group also have lone pairs but their nucleophilicity is diminished by resonance with the carbonyl double bond.

SiteType of ReactivityCommon Reactants
β-Carbon (of C=C bond)ElectrophilicNucleophiles (e.g., amines, thiols, carbanions)
Carbonyl Carbon (Ester)ElectrophilicStrong Nucleophiles (leading to transesterification or hydrolysis)
Cyano NitrogenNucleophilicStrong Electrophiles (e.g., hard Lewis acids)

Stereochemical Outcomes and Stereoselectivity in Reactions

The Knoevenagel condensation that forms this compound typically exhibits a high degree of stereoselectivity, predominantly yielding the (E)-isomer. In this configuration, the bulky 2-fluorophenyl group and the methoxycarbonyl group are positioned on opposite sides of the C=C double bond, which is the thermodynamically more stable arrangement due to minimized steric hindrance.

The stereochemistry of the product is often confirmed through analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. For analogous cyanoacrylates, X-ray diffraction analysis has definitively confirmed the formation of the (E)-isomer. mdpi.com The strong preference for the (E)-isomer is a general feature of the Knoevenagel condensation involving aromatic aldehydes and active methylene compounds like methyl cyanoacetate (B8463686). Reactions involving the acrylate double bond, such as Michael additions, will create a new stereocenter at the α-carbon, and the stereochemical outcome of such additions would depend on the nature of the nucleophile, the catalyst, and the reaction conditions.

Participation in Domino and Cascade Reactions

The reactive nature of this compound makes it an excellent substrate for domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. nih.gov These reactions leverage the compound's electrophilic C=C double bond and the functionality of the cyano and ester groups.

For example, a common domino sequence involves an initial Michael addition of a nucleophile to the acrylate double bond. The resulting intermediate can then undergo an intramolecular cyclization or a subsequent intermolecular reaction. This strategy is widely used in the synthesis of complex heterocyclic compounds. The synthesis of various cyanoacrylates can itself be part of a cascade process that includes Knoevenagel condensation, subsequent hydration of the cyano group, and esterification, all occurring in a one-pot, metal-free environment. rsc.org

Illustrative Domino Reaction Sequence:

Michael Addition: A binucleophile (e.g., a compound with both a thiol and an amine group) attacks the electrophilic β-carbon of the acrylate.

Intramolecular Cyclization: The second nucleophilic group within the added molecule attacks an internal electrophilic site, such as the cyano carbon or the ester carbonyl, leading to the formation of a heterocyclic ring.

Tautomerization/Aromatization: The cyclized intermediate may undergo further transformation to yield a stable, often aromatic, final product.

Influence of Catalysis on Reaction Kinetics and Selectivity

Catalysis plays a pivotal role in the synthesis of this compound via the Knoevenagel condensation, significantly influencing reaction rates and product yields. A wide array of catalysts, both homogeneous and heterogeneous, have been employed for this transformation.

Base Catalysts: Weak organic bases like piperidine (B6355638), pyridine (B92270), and diisopropylethylamine (DIPEA) are traditionally used. aston.ac.uk They function by deprotonating the active methylene compound to generate the nucleophilic carbanion required for the reaction. jmcs.org.mx

Ionic Liquids (ILs): Room temperature ionic liquids (RTILs) have emerged as effective catalysts and solvents. aston.ac.uk Certain ILs, such as those with basic anions (e.g., acetate), can act as dual-function catalyst-solvents, promoting the reaction with high efficiency and allowing for easy catalyst recycling. jmcs.org.mx For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be an efficient catalyst where the cation activates the aldehyde's carbonyl group and the anion deprotonates the methyl cyanoacetate. jmcs.org.mx

Heterogeneous Catalysts: Solid catalysts, including biogenic carbonates, modified silicas, and zeolites, offer advantages in terms of separation, reusability, and environmental friendliness. mdpi.comaston.ac.uk These catalysts often provide basic sites on their surface that facilitate the initial deprotonation step.

The choice of catalyst can affect not only the reaction kinetics but also the selectivity, minimizing the formation of side products and leading to higher yields of the desired (E)-isomer.

Catalyst TypeExample(s)Role in ReactionKey Advantages
Homogeneous BasePiperidine, DIPEAcDeprotonates active methylene compound. jmcs.org.mxaston.ac.ukHigh efficiency, mild conditions.
Ionic LiquidsImidazolium-based ILsAct as catalyst and/or solvent. aston.ac.ukHigh yields, recyclability.
Heterogeneous SolidBiogenic Carbonates, ZeolitesProvide surface basic sites for catalysis. mdpi.comaston.ac.ukEasy separation, reusability, green chemistry.

Investigation of Acrylate Double Bond Reactivity

The C=C double bond in this compound is highly activated and constitutes the primary locus of its reactivity. This activation arises from the powerful electron-withdrawing effects of the cyano and methoxycarbonyl groups attached to the α-carbon. This electronic arrangement polarizes the double bond, making the β-carbon strongly electrophilic and the α-carbon nucleophilic in character.

The principal reaction involving this double bond is the Michael (1,4-conjugate) addition . A wide variety of soft nucleophiles readily add to the β-position. The resulting enolate intermediate is then protonated at the α-carbon to give the final addition product. This reaction is a powerful tool for C-C, C-N, C-S, and C-O bond formation.

Another key aspect of the double bond's reactivity is its participation in cycloaddition reactions . As a dienophile, it can react with dienes in Diels-Alder reactions to form cyclohexene (B86901) derivatives. The electron-deficient nature of the double bond makes it a highly reactive partner in such transformations.

The reactivity of this "push-pull" alkene system is marked by a reduced C=C double bond order compared to unactivated alkenes, which can lead to a lower rotational barrier around this bond. researchgate.net This electronic delocalization is responsible for its characteristic chemical behavior and its utility as a versatile intermediate in organic synthesis. researchgate.net

Synthesis and Characterization of Methyl 2 Cyano 3 2 Fluorophenyl Acrylate Derivatives

Synthesis via Modification of the Ester Group

Modification of the ester group of Methyl 2-cyano-3-(2-fluorophenyl)acrylate is primarily achieved through the Knoevenagel condensation, a fundamental reaction in organic chemistry for carbon-carbon bond formation. wikipedia.orgunifap.br This approach involves reacting 2-fluorobenzaldehyde (B47322) with various alkyl cyanoacetates in the presence of a basic catalyst, such as piperidine (B6355638). researchgate.netchemrxiv.orgresearchgate.net This method allows for the direct incorporation of different ester functionalities into the acrylate (B77674) backbone.

While direct transesterification of the methyl ester in this compound is a plausible synthetic route, the predominant method documented in the literature is the de novo synthesis from 2-fluorobenzaldehyde and the corresponding cyanoacetate (B8463686) ester. This preference is likely due to the high efficiency and atom economy of the Knoevenagel condensation.

Table 1: Synthesis of Alkyl 2-cyano-3-(2-fluorophenyl)acrylate Derivatives via Knoevenagel Condensation

Alkyl CyanoacetateResulting Ester DerivativeCatalystReference
Ethyl cyanoacetateEthyl 2-cyano-3-(2-fluorophenyl)acrylatePiperidine chemrxiv.org
Propyl cyanoacetatePropyl 2-cyano-3-(2-fluorophenyl)acrylatePiperidine juniperpublishers.com
Isopropyl cyanoacetateIsopropyl 2-cyano-3-(2-fluorophenyl)acrylatePiperidine researchgate.net
Butyl cyanoacetateButyl 2-cyano-3-(2-fluorophenyl)acrylatePiperidine juniperpublishers.com
Octyl cyanoacetateOctyl 2-cyano-3-(2-fluorophenyl)acrylatePiperidine researchgate.netresearchgate.net
2-Methoxyethyl cyanoacetate2-Methoxyethyl 2-cyano-3-(2-fluorophenyl)acrylatePiperidine chemrxiv.org

Synthesis via Modification of the Fluorophenyl Moiety (e.g., different fluorine positions or other substituents)

The fluorophenyl moiety of this compound is readily modified by employing a range of substituted benzaldehydes in the Knoevenagel condensation with methyl cyanoacetate. unifap.brchemrxiv.org This strategy provides a straightforward route to a diverse library of derivatives with varying substitution patterns on the aromatic ring. Researchers have successfully synthesized analogues with different fluorine positions, as well as the introduction of other electron-donating and electron-withdrawing groups.

These modifications are instrumental in tuning the electronic and steric properties of the molecule, which can influence its reactivity and physical characteristics. The synthesis is typically carried out using a base catalyst like piperidine in a suitable solvent. chemrxiv.orgresearchgate.net

Table 2: Examples of Methyl 2-cyano-3-(substituted-phenyl)acrylate Derivatives

Substituted Benzaldehyde (B42025)Resulting DerivativeCatalystReference
2-Fluoro-5-methylbenzaldehydeMethyl 2-cyano-3-(2-fluoro-5-methylphenyl)acrylatePiperidine juniperpublishers.com
3,4-DifluorobenzaldehydeMethyl 2-cyano-3-(3,4-difluorophenyl)acrylatePiperidine juniperpublishers.com
2-Chloro-6-fluorobenzaldehydeMethyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylatePiperidine juniperpublishers.com
3-Chloro-2-fluorobenzaldehydeMethyl 2-cyano-3-(3-chloro-2-fluorophenyl)acrylatePiperidine juniperpublishers.com
4-Bromo-2,6-difluorobenzaldehydeMethyl 2-cyano-3-(4-bromo-2,6-difluorophenyl)acrylatePiperidine researchgate.net
2,3,4-TrifluorobenzaldehydeMethyl 2-cyano-3-(2,3,4-trifluorophenyl)acrylatePiperidine researchgate.net
PentafluorobenzaldehydeMethyl 2-cyano-3-(pentafluorophenyl)acrylatePiperidine researchgate.net
2-Cyano-benzaldehydeMethyl 2-cyano-3-(2-cyanophenyl)acrylatePiperidine chemrxiv.org
4-Methoxy-3-iodobenzaldehydeMethyl 2-cyano-3-(3-iodo-4-methoxyphenyl)acrylatePiperidine juniperpublishers.com

Cyclization Reactions to Form Heterocyclic Scaffolds

The electron-deficient nature of the double bond in this compound, along with the presence of the nitrile and ester functionalities, makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions typically proceed through Michael addition of a dinucleophile, followed by an intramolecular cyclization and often an elimination step to afford the aromatic heterocycle.

While specific examples starting directly from this compound are not extensively documented, the reactivity of the broader class of 2-cyanoacrylates suggests potential pathways for the synthesis of pyridines and pyrimidines. For instance, reaction with malononitrile (B47326) or its derivatives in the presence of a base can lead to the formation of highly substituted cyanopyridones. sciforum.netekb.eg Similarly, condensation with amidines can yield pyrimidine (B1678525) derivatives. nih.govorganic-chemistry.org The synthesis of 3-cyano-2-fluoropyridines has also been achieved through nucleophilic substitution reactions on related pyridine (B92270) precursors. researchgate.netosti.gov

Design and Synthesis of Advanced Functionalized Derivatives

The synthetic versatility of the this compound scaffold allows for the design and creation of advanced derivatives with tailored functionalities. These modifications can be aimed at enhancing specific chemical or physical properties, or for introducing reactive handles for further chemical transformations.

Advanced functionalization can be achieved through several strategies:

Introduction of Bioactive Moieties: By selecting appropriate substituted benzaldehydes, it is possible to incorporate pharmacophores or other biologically active fragments into the molecule. For instance, derivatives containing pyrazole (B372694) or 1,2,3-triazole moieties have been synthesized and investigated for their biological activities. nih.gov

Multifunctional Scaffolds: The synthesis of derivatives bearing multiple reactive sites allows for subsequent orthogonal chemical modifications. For example, introducing a hydroxyl or amino group on the phenyl ring provides a site for further derivatization, such as esterification or amidation, without affecting the acrylate system.

Precursors for Complex Molecules: The electron-deficient alkene can participate in a variety of chemical transformations beyond polymerization and cyclization. These include Michael additions with a wide range of nucleophiles and participation in various cycloaddition reactions, making these compounds valuable intermediates in multi-step organic synthesis.

The ability to fine-tune the electronic properties through substitution on the phenyl ring, coupled with the reactivity of the acrylate system, provides a rich platform for the development of novel and complex functional molecules.

Applications of Methyl 2 Cyano 3 2 Fluorophenyl Acrylate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecule Construction

Methyl 2-cyano-3-(2-fluorophenyl)acrylate serves as a crucial precursor in the multi-step synthesis of elaborate organic molecules. Its utility stems from the electrophilic nature of the double bond, which is activated by both the cyano and the methyl acrylate (B77674) groups. This activation facilitates additions and cyclization reactions, allowing for the strategic introduction of complex functionalities.

The synthesis of this intermediate itself is typically achieved through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 2-fluorobenzaldehyde (B47322) with methyl cyanoacetate (B8463686). The choice of base and reaction conditions can be optimized to ensure high yields of the desired acrylate product.

Table 1: Knoevenagel Condensation for Synthesis of this compound

Reactant AReactant BCatalyst (Example)Product
2-fluorobenzaldehydeMethyl cyanoacetatePiperidine (B6355638)This compound

Once formed, this intermediate is employed in syntheses where the 2-fluorophenyl group is a required structural motif. The compound's reactivity allows it to be a linchpin in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together.

Utility in the Development of Novel Synthetic Methodologies

The distinct reactivity of this compound makes it a valuable substrate for developing and refining new synthetic methodologies. Organic chemists utilize such "activated olefins" to explore novel transformations, particularly in the realms of asymmetric synthesis and multicomponent reactions.

The electron-deficient double bond is highly susceptible to nucleophilic attack, such as Michael additions. This reactivity is foundational to its use in methodology development. For instance, researchers can test new catalysts or chiral auxiliaries using the Michael addition to this compound as a benchmark reaction to assess efficiency and stereoselectivity. The fluorine atom can also influence the electronic environment and steric hindrance, providing unique insights into reaction mechanisms compared to its non-fluorinated analogues.

Furthermore, its participation in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, allows for the rapid construction of carbocyclic and heterocyclic ring systems. The development of novel catalytic systems that can control the regioselectivity and stereoselectivity of these cycloadditions often involves substrates like this compound.

Building Block for Diverse Chemical Scaffolds

As a versatile building block, this compound provides access to a wide array of chemical scaffolds, particularly heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. nih.gov The cyano and ester functionalities are key handles for subsequent chemical transformations.

For example, reaction with binucleophiles such as hydrazine, hydroxylamine, or amidines can lead to the formation of various five- and six-membered heterocyclic rings. The specific scaffold synthesized depends on the nature of the nucleophile and the reaction conditions employed.

Table 2: Examples of Heterocyclic Scaffolds from this compound

ReactantResulting Heterocyclic ScaffoldGeneral Reaction Type
Hydrazine derivativesPyrazole (B372694) derivativesMichael Addition followed by Cyclization/Condensation
AmidinesPyrimidine (B1678525) derivativesCyclocondensation
Thioamides/UreasThiazine/Pyrimidine derivativesCyclocondensation

The presence of the 2-fluorophenyl group in the resulting scaffold is often desirable for modulating the pharmacological or material properties of the final compound. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Therefore, using this compound as the foundational building block allows for the direct incorporation of this beneficial feature into diverse molecular frameworks. nih.gov

Future Directions in Methyl 2 Cyano 3 2 Fluorophenyl Acrylate Research

Development of More Sustainable and Green Synthetic Protocols

The traditional synthesis of cyanoacrylates, including Methyl 2-cyano-3-(2-fluorophenyl)acrylate, often relies on the Knoevenagel condensation, which typically employs organic bases like piperidine (B6355638) or pyridine (B92270) as catalysts in volatile organic solvents. orientjchem.org While effective, these methods present environmental and safety concerns, such as the use of toxic and carcinogenic solvents and catalysts that are difficult to recover. orientjchem.orgrsc.org The future of chemical synthesis is geared towards "green chemistry," prompting a shift towards more sustainable protocols. rsc.org

Key areas of development include:

Solvent-Free and Microwave-Assisted Reactions: A significant advancement is the move towards solvent-free (neat) reaction conditions, which eliminate the largest source of waste in a typical chemical process. google.com Combining this with microwave irradiation can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. nih.govmdpi.com Porous calcium hydroxyapatite (B223615) has been demonstrated as an effective catalyst for such solvent-free, microwave-assisted Knoevenagel condensations. mdpi.com

Alternative Green Solvents: When a solvent is necessary, research is turning to environmentally benign alternatives.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. orientjchem.org They can act as both the solvent and the catalyst and are often recyclable, making the process more economical and sustainable. numberanalytics.comdcu.ie

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea) that form a eutectic mixture with a low melting point. nih.gov They are often biodegradable, non-toxic, and prepared from inexpensive, renewable components, positioning them as highly attractive green solvents for synthesis. mdpi.comscielo.br

Biocatalysis: The use of enzymes (biocatalysts) offers a highly sustainable route, operating under mild conditions (neutral pH, room temperature) with high specificity. mdpi.com While still an emerging area for cyanoacrylate synthesis, the application of enzymes like lipases in related condensation reactions highlights the potential for developing enzymatic routes to this compound, which would represent a significant leap in green manufacturing. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Protocols for Knoevenagel Condensation
ParameterTraditional ProtocolGreen Protocol
SolventVolatile Organic Compounds (e.g., Toluene, Pyridine)Solvent-free, Water, Ionic Liquids, Deep Eutectic Solvents
CatalystHomogeneous bases (e.g., Piperidine)Heterogeneous catalysts, Biocatalysts (enzymes)
Energy SourceConventional heating (hours)Microwave irradiation (minutes), Mechanochemical (milling)
Byproducts/WasteSolvent waste, non-recyclable catalystMinimal waste, recyclable catalyst and solvent
Environmental ImpactHigherSignificantly Lower

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The catalyst is central to the Knoevenagel condensation, and moving beyond traditional homogeneous bases is critical for improving reaction efficiency and sustainability. rsc.org The ideal catalyst should be highly active, selective, stable, and easily recyclable. rsc.org

Future research is focused on several classes of advanced catalytic systems:

Heterogeneous Catalysts: These solid-phase catalysts are easily separated from the reaction mixture by simple filtration, which simplifies product purification and allows for catalyst reuse, aligning with green chemistry principles. rsc.orgrsc.org

Functionalized Mesoporous Silica: Materials like MCM-41 can be functionalized with basic organic groups (e.g., amines) to create solid base catalysts with high surface area and activity. rsc.org

Nanocatalysts: Catalysts at the nanoscale exhibit an extremely high surface-area-to-volume ratio, leading to a greater number of active sites and often resulting in superior catalytic activity under milder conditions. benthamdirect.comnih.gov

Metal-Organic Frameworks (MOFs): These are crystalline materials with a porous structure, offering tunable properties. By incorporating functional groups into the organic linkers, MOFs can be designed as highly effective and selective catalysts for condensation reactions. mdpi.com

Carbon-Based Catalysts: Materials such as functionalized carbon nanotubes are being explored as stable and efficient metal-free catalysts. nih.gov

Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions. Their use avoids the potential for toxic metal contamination in the final product, which is particularly important in pharmaceutical applications. rsc.org

Table 2: Overview of Emerging Catalytic Systems for Knoevenagel Condensation
Catalyst TypeKey AdvantagesExample(s)
NanocatalystsHigh surface area, enhanced activity, mild reaction conditions. benthamdirect.comnih.govCdS/CeO₂/Ag₂CO₃ nanocomposite nih.gov
Metal-Organic Frameworks (MOFs)High porosity, tunable active sites, good selectivity. mdpi.comAlMIL-53-NH₂ mdpi.com
Functionalized Mesoporous SilicaEasy separation, high stability, recyclable. rsc.orgAlanine-functionalized MCM-41 researchgate.net
Carbon-Based MaterialsMetal-free, stable, high surface area. nih.govNitrogen-functionalized Carbon Nanotubes nih.gov

In-depth Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the reaction mechanism is crucial for optimizing reaction conditions and designing more effective catalysts. The Knoevenagel condensation, while well-established, still holds complexities, particularly with substituted reactants like 2-fluorobenzaldehyde (B47322).

The generally accepted mechanism involves three key steps:

Carbanion Formation: A basic catalyst abstracts an acidic α-proton from the active methylene (B1212753) compound (methyl 2-cyanoacetate) to form a resonance-stabilized carbanion. rsc.org

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde to form an intermediate aldol-type adduct. orientjchem.org

Dehydration: The intermediate undergoes elimination of a water molecule to yield the final product, this compound. orientjchem.org

Future mechanistic studies will focus on:

Influence of Substituents: The electron-withdrawing nature of the fluorine atom on the phenyl ring increases the electrophilicity of the carbonyl carbon in 2-fluorobenzaldehyde. nih.gov This makes it more susceptible to nucleophilic attack, potentially accelerating the reaction rate compared to unsubstituted benzaldehyde (B42025). Further investigation is needed to precisely quantify this electronic effect.

Role of the Catalyst: The mechanism can vary depending on the catalyst. While Brønsted bases activate the methylene compound, Lewis acids can activate the carbonyl group of the aldehyde. mdpi.com Elucidating these distinct pathways is key to catalyst design.

Advanced Analytical Techniques: The use of in situ spectroscopic methods, such as Raman and FTIR spectroscopy, allows for real-time monitoring of the reaction. researchgate.net This can help identify transient intermediates and provide direct evidence for proposed mechanistic pathways, moving beyond reliance on final product analysis. researchgate.net Mechanochemical studies using these techniques have shown direct conversion of reactants without observable intermediates in some cases. researchgate.net

Advanced Computational Modeling for Structure-Reactivity and Structure-Property Relationships

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding and accelerating experimental work.

Future research on this compound will increasingly leverage:

Density Functional Theory (DFT): This quantum mechanical method is highly effective for elucidating reaction mechanisms. Researchers can use DFT to calculate the energy profile of the Knoevenagel condensation, identifying the structures and energies of reactants, transition states, and intermediates. This allows for a theoretical validation of mechanistic hypotheses and helps pinpoint the rate-determining step of the reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models use statistical methods to correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, QSPR could predict important properties such as its polymerization tendency, solubility in various solvents, and thermal stability.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time. This can be used to understand how this compound interacts with different solvents or the surface of a heterogeneous catalyst, providing insights that are difficult to obtain experimentally.

Table 3: Application of Computational Methods in Acrylate (B77674) Research
Computational MethodPredicted InformationRelevance to Research
Density Functional Theory (DFT)Reaction energy profiles, transition state structures, electronic properties.Elucidating reaction mechanisms, understanding catalyst-substrate interactions.
Quantitative Structure-Property Relationship (QSPR)Solubility, boiling point, polymerization reactivity.Predicting physical properties and performance in applications.
Molecular Dynamics (MD)Solvent effects, interactions with catalyst surfaces, conformational analysis.Optimizing reaction conditions, designing better catalytic systems.

Q & A

Q. How can synthesis conditions for Methyl 2-cyano-3-(2-fluorophenyl)acrylate be optimized for higher yields?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation between methyl cyanoacetate and 2-fluorobenzaldehyde, using methanol or ethanol as solvents. Catalysts like piperidine or ammonium acetate are typically employed. Key parameters include:

  • Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent purity: Anhydrous conditions reduce hydrolysis of intermediates.
  • Work-up: Neutralize excess acid with sodium bicarbonate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Yield optimization may require iterative adjustment of molar ratios (e.g., 1:1.2 aldehyde:ester) and catalyst loading (1–5 mol%) .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy:
    • ¹H NMR: Look for characteristic signals:
  • Cyano group (C≡N): No direct proton signal, but deshields adjacent protons.
  • Fluorophenyl protons: Split patterns due to ortho-F substitution (e.g., doublet of doublets, δ ~7.2–8.1 ppm).
    • ¹³C NMR: Confirm ester carbonyl (~165–170 ppm) and cyano carbon (~115 ppm) .
  • FTIR: Strong absorbance at ~2220 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) .
  • Mass Spectrometry: Exact mass (e.g., [M+H]⁺ = 220.06 Da) and fragmentation patterns validate molecular formula .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319) .
    • Work in a fume hood to avoid inhalation (H335) .
  • Storage: Keep sealed in dry, cool conditions (room temperature) with desiccants to prevent hydrolysis .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can solubility properties guide purification strategies for this compound?

Methodological Answer:

  • Solubility Data:
    • Slightly soluble in water; highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethyl acetate .
  • Recrystallization: Use hexane/ethyl acetate (3:1 v/v) for gradual cooling to obtain high-purity crystals.
  • Chromatography: Optimize mobile phase (e.g., 20–30% ethyl acetate in hexane) based on TLC Rf (~0.5) .

Q. What crystallographic methods are suitable for determining its solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Grow crystals via slow evaporation of saturated ethyl acetate solution.
    • Use SHELXL for refinement: Key parameters include anisotropic displacement for fluorine atoms and resolving π-stacking interactions in the fluorophenyl group .
    • Validate with CCDC deposition (e.g., CCDC 1234567) .

Advanced Research Questions

Q. How can reaction mechanisms for 1,3-dipolar cycloadditions involving this acrylate be elucidated?

Methodological Answer:

  • Computational Studies:
    • Perform DFT calculations (B3LYP/6-31G*) to map transition states and regioselectivity (e.g., endo vs. exo pathways).
    • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with azides or nitrones .
  • Experimental Validation:
    • Use kinetic isotope effects (KIE) or trapping intermediates (e.g., with TEMPO) to confirm proposed mechanisms .

Q. How can computational modeling predict spectroscopic properties of this compound?

Methodological Answer:

  • NMR Prediction:
    • Use Gaussian or ACD/Labs to simulate ¹H/¹³C NMR shifts. Compare with experimental data (e.g., δ 7.8 ppm for fluorophenyl protons) .
  • IR and UV-Vis Modeling:
    • TD-DFT for UV-Vis λmax (e.g., ~270 nm for π→π* transitions) and vibrational frequencies .

Q. How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

  • Case Example: Discrepancies in ¹H NMR integration ratios may arise from:
    • Impurities: Re-purify via column chromatography.
    • Tautomerism: Perform variable-temperature NMR to detect equilibrium shifts (e.g., enol-keto forms) .
  • Validation: Cross-check with high-resolution mass spectrometry (HRMS) to rule out co-eluting contaminants .

Q. What strategies enable the study of its metabolites or degradation products?

Methodological Answer:

  • LC-MS/MS Analysis:
    • Use C18 columns (3.5 µm, 2.1 × 50 mm) with gradient elution (0.1% formic acid in water/acetonitrile).
    • Identify hydrolyzed products (e.g., 2-fluorocinnamic acid derivatives) via exact mass (m/z 154.03) .
  • Stability Studies:
    • Expose to pH 7.4 buffer (37°C) and monitor degradation kinetics using UV-HPLC .

Q. How can SHELX software improve refinement of its crystallographic data?

Methodological Answer:

  • Refinement Workflow:
    • Data Integration: Use SAINT for frame processing.
    • Absorption Correction: Apply SADABS for multi-scan data.
    • Structure Solution: SHELXT for direct methods (e.g., locating fluorine atoms).
    • Refinement: SHELXL with restraints for thermal motion of flexible groups (e.g., ester moieties) .
  • Validation: Check R1/wR2 convergence (<5%) and PLATON alerts for missed symmetry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.